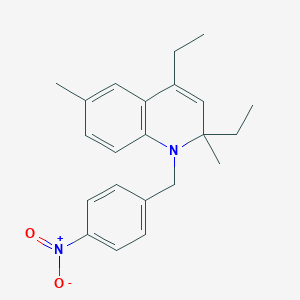![molecular formula C23H22N4O2 B11621293 4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11621293.png)
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzotriazole family, which is widely studied for its applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The process often includes:
Formation of Benzotriazole Core: This step involves the cyclization of o-phenylenediamine with nitrous acid to form benzotriazole.
Substitution Reactions: The benzotriazole core undergoes substitution reactions with ethyl groups and other substituents to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification Techniques: Employing techniques such as recrystallization and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes.
Interact with Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-ethoxy-N-(2-ethylphenyl)benzamide
- 4-ethoxy-N-(4-methylphenyl)benzamide
- 4-ethoxy-N-(2-methylphenyl)benzamide
Uniqueness
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of the benzotriazole core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H22N4O2 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
4-ethoxy-N-[2-(4-ethylphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C23H22N4O2/c1-3-16-5-10-19(11-6-16)27-25-21-14-9-18(15-22(21)26-27)24-23(28)17-7-12-20(13-8-17)29-4-2/h5-15H,3-4H2,1-2H3,(H,24,28) |
Clave InChI |
FGZDUWPSPIPQKR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11621210.png)

![1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone](/img/structure/B11621220.png)
![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621224.png)
![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11621227.png)
![(5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11621234.png)
![4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11621236.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11621247.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621264.png)

![(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11621270.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11621274.png)
![5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621282.png)
